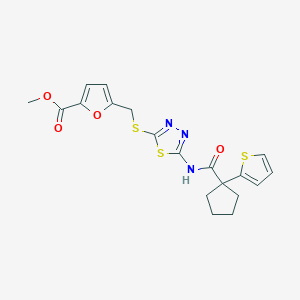

Methyl 5-(((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-[[5-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S3/c1-25-15(23)13-7-6-12(26-13)11-28-18-22-21-17(29-18)20-16(24)19(8-2-3-9-19)14-5-4-10-27-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIWKNCJHQMLCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and various biological activities, particularly focusing on its antimicrobial and anticancer effects.

Chemical Structure and Synthesis

The compound's molecular formula is , indicating a rich structural diversity that includes a furan ring and a thiadiazole moiety. The presence of these functional groups is often linked to significant pharmacological activities. The synthesis typically involves multi-step organic reactions, including the reaction of thiophene derivatives with cyclopentanecarbonyl chloride in the presence of bases like pyridine or triethylamine to form the amide linkage .

Biological Activities

Antimicrobial Activity : Compounds containing thiadiazole rings have been reported to exhibit antimicrobial properties. This compound has shown promising results in vitro against various bacterial strains. For example, studies indicate that derivatives of thiadiazole demonstrate broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

Anticancer Activity : The compound has also been evaluated for its anticancer properties. Research indicates that thiadiazole-containing compounds can inhibit the proliferation of cancer cell lines. In particular, MTT assays have been used to assess the viability of cells treated with this compound against several human cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). Results showed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Mechanism of Action : The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. The thiadiazole moiety is believed to play a crucial role in this process by interacting with cellular targets involved in cell cycle regulation and apoptosis .

- In Vivo Studies : Preliminary in vivo studies using animal models have indicated that administration of this compound resulted in reduced tumor growth compared to control groups. These findings support its potential as an effective anticancer agent .

Q & A

What are the optimal synthetic routes and conditions for preparing Methyl 5-(((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate?

Answer:

The synthesis of thiadiazole derivatives typically involves multi-step reactions, including cyclization, alkylation, and coupling. For example:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .

- Step 2 : Introduction of the thiophen-2-ylcyclopentanecarboxamido group via nucleophilic substitution or amidation .

- Step 3 : Thioether linkage formation between the thiadiazole and furan carboxylate moieties using alkyl halides or thiol-disulfide exchange reactions (e.g., KOH/ethanol as base/solvent) .

Optimal conditions : Stirring at 40–60°C for 2–4 hours in ethanol or DMF yields >90% purity. Confirm intermediates via TLC and HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.